molecular formula C3H5ClN4O2 B12467621 3-nitro-1H-pyrazol-4-amine hydrochloride

3-nitro-1H-pyrazol-4-amine hydrochloride

Cat. No.: B12467621
M. Wt: 164.55 g/mol
InChI Key: ONFWXDWVTRPTTB-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazol-4-amine hydrochloride typically involves the nitration of 1H-pyrazol-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle the exothermic nature of the nitration process more efficiently. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Various electrophiles in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-1H-pyrazol-4-amine hydrochloride.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

    Oxidation: Oxidized derivatives of the pyrazole ring.

Scientific Research Applications

3-nitro-1H-pyrazol-4-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

    Materials Science: The compound is explored for its potential use in the development of energetic materials due to its nitro group, which can release a significant amount of energy upon decomposition.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-1H-pyrazol-4-amine hydrochloride depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

    3,5-dinitro-1H-pyrazol-4-amine: This compound has an additional nitro group, making it more energetic and potentially more reactive.

    3-amino-1H-pyrazol-4-amine: This compound lacks the nitro group, making it less reactive but potentially more stable.

    1H-pyrazol-4-amine: The parent compound without any nitro substitution, used as a starting material for various derivatives.

Uniqueness

3-nitro-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both an amino group and a nitro group on the pyrazole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C3H5ClN4O2

Molecular Weight

164.55 g/mol

IUPAC Name

5-nitro-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C3H4N4O2.ClH/c4-2-1-5-6-3(2)7(8)9;/h1H,4H2,(H,5,6);1H

InChI Key

ONFWXDWVTRPTTB-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1N)[N+](=O)[O-].Cl

Origin of Product

United States

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